1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Beschreibung
1-[(3,4-Dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a 3,4-dimethylphenylamino group and a methyl group at position 3. This compound belongs to a broader class of pyrido[1,2-a]benzimidazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-tubercular properties . The 3,4-dimethylphenyl substituent distinguishes it from analogs with other aryl or alkyl groups, influencing its electronic, steric, and pharmacological profiles.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-13-8-9-16(10-14(13)2)23-20-11-15(3)17(12-22)21-24-18-6-4-5-7-19(18)25(20)21/h4-11,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEKOXXWDHFREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[(3,4-Dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 285.32 g/mol
- CAS Number : [insert CAS number if available]
The compound exhibits its biological activity primarily through the following mechanisms:
- Cytotoxicity : It has been shown to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies indicate that it targets hypoxic tumor environments, enhancing its selective toxicity towards malignant cells .
- DNA Interaction : Similar to other benzimidazole derivatives, it likely intercalates into DNA, disrupting replication and transcription processes. This interaction is crucial for its antitumor activity .
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound:
- Cytotoxic Testing : In vitro assays using human lung adenocarcinoma (A549) and melanoma (WM115) cell lines demonstrated significant cytotoxic effects. The compound's IC values were reported at approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D cultures, indicating potent activity against these cancer types .
| Cell Line | IC (μM) | Assay Type |
|---|---|---|
| A549 | [insert value] | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
Mechanisms of Cytotoxicity
Research indicates that the compound induces apoptosis through:
- Caspase Activation : The exposure to the compound resulted in increased caspase 3/7 activity in treated cells, confirming its role in promoting apoptotic pathways .
- DNA Damage : Tests utilizing the in situ DNA Assay Kit revealed that the compound causes significant DNA damage in treated cancer cells, further supporting its potential as a chemotherapeutic agent .
Case Studies
- Study on Hypoxic Tumor Cells : A study focused on benzimidazole derivatives demonstrated that compounds similar to our target compound showed selective cytotoxicity in hypoxic conditions typical of tumor microenvironments. This selectivity is crucial for minimizing damage to normal tissues during cancer therapy .
- Antimicrobial Activity : In addition to antitumor properties, some derivatives of benzimidazole compounds have shown antimicrobial effects against various pathogens, suggesting a broader therapeutic potential beyond oncology .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Molecular Properties
Key structural differences among analogs arise from substitutions at the phenylamino group and modifications to the pyrido[1,2-a]benzimidazole scaffold. Below is a comparative analysis:
Notes:
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs with bulky substituents (e.g., 2-benzyl in ) exhibit higher melting points (>300°C) due to rigid packing .
- IR Spectroscopy : The nitrile group (C≡N) shows a characteristic peak near 2205–2210 cm⁻¹, while NH stretches appear at 3100–3536 cm⁻¹ .
- Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., octyl in ) favor organic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
